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Compound of Interest

Compound Name: DDO-2093

Cat. No.: B11932793

Get Quote

The following tables summarize the biochemical potencies of DDO-2093 and other MLL1-

WDR5 inhibitors, as determined by various in vitro assays.

Table 1: MLL1-WDR5 Interaction Inhibition

Compound Assay Type IC50 (nM)
Binding
Affinity (Kd/Ki,
nM)

Reference

DDO-2093 Not Specified 8.6 11.6 (Kd) [4]

MM-401 FP 0.9 < 1 (Ki) [5][6]

MM-589 Not Specified 0.90 < 1 (Ki) [7][8][9]

OICR-9429
Peptide

Displacement
64 (Kdisp) 93 (KD) [10][11]

Table 2: MLL1 Histone Methyltransferase (HMT) Activity Inhibition
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Compound IC50 (µM) Reference

DDO-2093 Not Reported

MM-401 0.32 [5][6]

MM-589 0.0127 [7][8][9]

OICR-9429 Not Reported

Signaling Pathway and Mechanism of Inhibition
The MLL1 complex, through its interaction with WDR5, catalyzes the trimethylation of H3K4,

leading to the transcriptional activation of target genes such as HOXA9 and MEIS1, which are

crucial for leukemogenesis. Small molecule inhibitors disrupt the MLL1-WDR5 protein-protein

interaction, thereby preventing the assembly of a functional MLL1 complex and subsequent

H3K4 methylation.
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Caption: MLL1-WDR5 signaling pathway and point of inhibition.

Experimental Protocols
The characterization of MLL1-WDR5 inhibitors relies on various biochemical assays. Below are

detailed methodologies for key experiments.

Fluorescence Polarization (FP) Competitive Binding
Assay
This assay is used to determine the binding affinity of inhibitors to WDR5 by measuring the

displacement of a fluorescently labeled tracer peptide derived from the MLL1 WDR5-interacting

(WIN) motif.

Protocol:

Reagents:

Assay Buffer: 0.1 M phosphate, 25 mM KCl, 0.01% Triton, pH 6.5.[12]

WDR5 Protein: Truncated WDR5 (residues 23-334) is expressed and purified.[1]

Tracer: A fluorescently labeled peptide derived from the MLL1 WIN motif.

Inhibitor: Serial dilutions of the test compound (e.g., DDO-2093, MM-401).

Procedure:

To a 96-well plate, add WDR5 protein at a fixed concentration.

Add the fluorescently labeled tracer peptide at a fixed concentration.

Add serial dilutions of the inhibitor.

Incubate the plate at room temperature on a shaker.
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Measure fluorescence polarization using a suitable plate reader.

Data Analysis:

The decrease in fluorescence polarization is proportional to the displacement of the tracer

by the inhibitor.

IC50 values are calculated by fitting the data to a dose-response curve.
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Caption: Workflow for a fluorescence polarization competitive binding assay.

In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the

compounds.

Protocol:

Reagents:

HMT Assay Buffer: 50 mM HEPES pH 7.8, 100 mM NaCl, 1.0 mM EDTA, 5% glycerol.[1]

MLL1 Complex: Reconstituted complex of MLL1, WDR5, RbBP5, and ASH2L (0.5 µM).[5]

Substrate: H3 10-residue peptide (50 µM).[1]

Cofactor: 3H-S-adenosylmethionine (1.5 µCi).[1]

Inhibitor: Serial dilutions of the test compound.

Procedure:

Pre-assemble the WDR5/RbBP5/ASH2L complex.

Add the inhibitor at various concentrations and incubate for 2-5 minutes.[1]

Initiate the reaction by adding the MLL1 protein, H3 peptide substrate, and 3H-S-

adenosylmethionine.

Incubate at 22 °C.[1]

Stop the reaction and measure the incorporation of the 3H label into the H3 peptide using

a scintillation counter.

Data Analysis:
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The reduction in 3H incorporation indicates inhibition of HMT activity.

IC50 values are determined from dose-response curves.

AlphaLISA-Based MLL HMT Functional Assay
A newer, homogeneous assay format for measuring HMT activity that was developed and

optimized for the evaluation of compounds like MM-589.[7][13]

Protocol (General Outline):

Principle: This assay uses AlphaLISA (Amplified Luminescent Proximity Homogeneous

Assay) technology. A biotinylated histone H3 substrate is captured by streptavidin-coated

Donor beads, and a specific antibody for the methylated histone product binds to Acceptor

beads. When the substrate is methylated by the MLL1 complex, the Donor and Acceptor

beads are brought into proximity, generating a chemiluminescent signal.

Procedure:

The MLL1 complex, biotinylated H3 substrate, S-adenosylmethionine (SAM), and the

inhibitor are incubated together.

Anti-methylated H3 antibody conjugated to Acceptor beads and streptavidin-coated Donor

beads are added.

After another incubation period, the plate is read on an AlphaScreen-capable plate reader.

Data Analysis:

A decrease in the AlphaLISA signal corresponds to the inhibition of the MLL1 HMT activity.

IC50 values are calculated from the resulting dose-response curves.

Summary
DDO-2093 is a potent inhibitor of the MLL1-WDR5 interaction with nanomolar efficacy.[4] When

compared to other well-characterized inhibitors, its performance in disrupting the protein-

protein interaction is comparable to other leading compounds like MM-401 and MM-589.[5][8]
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While MM-401 and MM-589 have demonstrated direct inhibition of the MLL1 complex's

methyltransferase activity in the sub-micromolar and low nanomolar range respectively, similar

data for DDO-2093 is not as readily available in the public domain.[5][8] The choice of inhibitor

for research or therapeutic development will depend on the specific requirements for potency,

cell permeability, and pharmacokinetic properties. The experimental protocols outlined in this

guide provide a basis for the continued discovery and characterization of novel MLL1-WDR5

inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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